molecular formula C20H15N3O10S2 B11025593 Methyl 2-{bis[(4-nitrophenyl)sulfonyl]amino}benzoate

Methyl 2-{bis[(4-nitrophenyl)sulfonyl]amino}benzoate

Cat. No.: B11025593
M. Wt: 521.5 g/mol
InChI Key: DVBLFPHPMSNWKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{bis[(4-nitrophenyl)sulfonyl]amino}benzoate is a complex organic compound with the molecular formula C20H15N3O10S2 and a molecular weight of 521.4772 g/mol . This compound is characterized by the presence of sulfonyl and nitrophenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{bis[(4-nitrophenyl)sulfonyl]amino}benzoate typically involves the reaction of 4-nitrophenyl sulfonyl chloride with methyl 2-aminobenzoate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine in an anhydrous solvent like acetonitrile at room temperature . The reaction proceeds through the formation of an intermediate sulfonamide, which is then further reacted to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction . Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{bis[(4-nitrophenyl)sulfonyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

Methyl 2-{bis[(4-nitrophenyl)sulfonyl]amino}benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-{bis[(4-nitrophenyl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets. The sulfonyl and nitrophenyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . This compound can also participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{bis[(4-tolyl)sulfonyl]amino}benzoate
  • Methyl 2-{bis[(4-chlorophenyl)sulfonyl]amino}benzoate
  • Methyl 2-{bis[(4-methylphenyl)sulfonyl]amino}benzoate

Uniqueness

Methyl 2-{bis[(4-nitrophenyl)sulfonyl]amino}benzoate is unique due to the presence of nitrophenyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C20H15N3O10S2

Molecular Weight

521.5 g/mol

IUPAC Name

methyl 2-[bis[(4-nitrophenyl)sulfonyl]amino]benzoate

InChI

InChI=1S/C20H15N3O10S2/c1-33-20(24)18-4-2-3-5-19(18)23(34(29,30)16-10-6-14(7-11-16)21(25)26)35(31,32)17-12-8-15(9-13-17)22(27)28/h2-13H,1H3

InChI Key

DVBLFPHPMSNWKG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1N(S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.